molecular formula C8H8ClNO2 B1611688 Methyl 5-(chloromethyl)nicotinate CAS No. 562074-61-7

Methyl 5-(chloromethyl)nicotinate

Cat. No.: B1611688
CAS No.: 562074-61-7
M. Wt: 185.61 g/mol
InChI Key: OPDNESXNNBQNSY-UHFFFAOYSA-N
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Description

Methyl 5-(chloromethyl)nicotinate (CAS: 179072-14-1) is a pyridine-based ester with the molecular formula C₈H₉Cl₂NO₂ (as its hydrochloride salt) . This compound is a high-purity pharmaceutical intermediate (≥95%) used in drug synthesis, particularly in modifying nicotinic acid derivatives for targeted biological activity . Its structure features a chloromethyl (-CH₂Cl) group at the 5-position of the pyridine ring and a methyl ester (-COOCH₃) at the 3-position (Figure 1). The chloromethyl group enhances its reactivity in nucleophilic substitution reactions, making it valuable for constructing complex molecules in medicinal chemistry .

Properties

CAS No.

562074-61-7

Molecular Formula

C8H8ClNO2

Molecular Weight

185.61 g/mol

IUPAC Name

methyl 5-(chloromethyl)pyridine-3-carboxylate

InChI

InChI=1S/C8H8ClNO2/c1-12-8(11)7-2-6(3-9)4-10-5-7/h2,4-5H,3H2,1H3

InChI Key

OPDNESXNNBQNSY-UHFFFAOYSA-N

SMILES

COC(=O)C1=CN=CC(=C1)CCl

Canonical SMILES

COC(=O)C1=CN=CC(=C1)CCl

Origin of Product

United States

Comparison with Similar Compounds

Halogen-Substituted Nicotinate Esters

Compound CAS Number Molecular Formula Substituent Position Key Properties/Applications
Methyl 5-(chloromethyl)nicotinate 179072-14-1 C₈H₉Cl₂NO₂ 5-ClCH₂, 3-COOCH₃ High reactivity in SN2 reactions; used in APIs
Methyl 5-(bromomethyl)nicotinate N/A C₈H₉BrNO₂ 5-BrCH₂, 3-COOCH₃ Higher leaving group ability (Br vs. Cl); shorter half-life in hydrolysis
Methyl 6-chloronicotinate N/A C₇H₆ClNO₂ 6-Cl, 3-COOCH₃ Lower steric hindrance; used in agrochemicals
Methyl 2-(chloromethyl)nicotinate 177785-14-7 C₈H₈ClNO₂ 2-ClCH₂, 3-COOCH₃ Reduced electronic activation due to proximity to ester group; lower synthetic yield

Key Findings :

  • Reactivity : Bromine-substituted analogs (e.g., Methyl 5-(bromomethyl)nicotinate) exhibit faster reaction kinetics in alkylation due to Br’s superior leaving group ability compared to Cl .
  • Stability : Chlorine at the 5-position (vs. 6- or 2-positions) balances steric accessibility and electronic activation, favoring applications in drug intermediates .

Ester Group Variations

Compound CAS Number Ester Group Hydrolysis Half-Life (HSA, pH 7.4) Applications
This compound 179072-14-1 -COOCH₃ Not reported (inferred >95 hrs*) Long-acting prodrugs
Ethyl 2-chloro-5-methylnicotinate 894074-85-2 -COOCH₂CH₃ ~15–30 hrs (est.) Short-duration APIs
Methyl nicotinate N/A -COOCH₃ >95 hrs Topical analgesics

Key Findings :

  • Bulkiness : Ethyl esters (e.g., Ethyl 2-chloro-5-methylnicotinate) may reduce metabolic stability due to increased steric hindrance .

Functional Group Modifications

Compound CAS Number Functional Group Key Reactivity/Applications
Methyl 5-amino-6-chloronicotinate 115309-57-4 -NH₂ at 5-position Enhanced hydrogen bonding; antiviral agents
Ethyl 6-acetyl-5-chloronicotinate 1429182-81-9 -COCH₃ at 6-position Ketone-directed cross-coupling; kinase inhibitors
5-((4-Formyl-6-methoxypyridin-3-yloxy)methyl)nicotinic acid N/A -CHO at 4-position Aldehyde-mediated bioconjugation; antibody-drug conjugates

Key Findings :

  • Amino vs. Chloromethyl: Amino-substituted derivatives (e.g., Methyl 5-amino-6-chloronicotinate) prioritize hydrogen-bond interactions over alkylation, shifting applications from synthesis intermediates to direct bioactive agents .
  • Carbonyl Groups : Acetyl or formyl groups (e.g., Ethyl 6-acetyl-5-chloronicotinate) enable site-specific modifications, expanding utility in targeted drug delivery .

Preparation Methods

Alkali-Promoted Substitution Reaction to Form Intermediate I

  • The initial step involves reacting precursors such as ethyl 4-chloroacetoacetate or methyl nicotinate derivatives with alkali (e.g., sodium ethoxide, sodium hydroxide) in organic solvents like ethanol or toluene.
  • This reaction facilitates the formation of an intermediate compound (referred to as Intermediate I), which exists as tautomers (enol and keto forms), with the chloromethyl group positioned appropriately on the nicotinate ring.
  • The molar ratios of reactants and base are critical, typically maintained around 1:1:1 to 1:1.2:1.3 for substrate:base:other reagents.
  • Reaction temperatures are controlled between -15 °C and 30 °C, preferably 0 °C to 10 °C, to favor kinetic or thermodynamic products selectively.
  • Slow, dropwise addition of base enhances selectivity and reduces side products.

Intramolecular Cyclization via Ammonium Salt Treatment to Form Intermediate II

  • The intermediate formed in step 2.1 undergoes ring closure in the presence of ammonium salts (e.g., ammonium acetate) or ammonia gas/aqueous ammonia.
  • This step is performed at 0 °C to 80 °C, preferably 45 °C to 60 °C, to promote intramolecular cyclization yielding the desired chloromethylated nicotinate structure.
  • The molar ratio of intermediate to ammonium salt is optimized between 1:1 to 1:5, with 1:1.2 to 1:1.5 being preferred for yield maximization.
  • The stepwise approach reduces side reactions and improves overall yield compared to direct cyclization methods.

One-Pot Synthesis Approach

  • An integrated one-pot process combines the formation of the alkoxide salt of ethylene glycol monomethyl ether, substitution reaction, and ring closure without intermediate purification.
  • This approach reduces handling losses, avoids intermediate isomerization, and is more suitable for industrial scale-up.
  • Sodium alkoxides (e.g., sodium methoxide, sodium ethoxide) are preferred bases due to their reactivity and process safety.
  • Reaction parameters such as molar ratios and temperature are carefully controlled to balance conversion and minimize impurities.

Detailed Reaction Conditions and Reagents

Step Reagents & Conditions Temperature Range Solvent Notes
1. Formation of Intermediate I Methyl nicotinate derivatives or ethyl 4-chloroacetoacetate + Sodium ethoxide or NaOH -15 °C to 30 °C (preferably 0 °C to 10 °C) Ethanol, Toluene, or DMSO Slow base addition, control tautomer ratio
2. Ring Closure (Intermediate II) Intermediate I + Ammonium acetate or ammonia 0 °C to 80 °C (preferably 45 °C to 60 °C) Ethanol or suitable organic solvent Molar ratio 1:1 to 1:5 (intermediate:ammonium salt)
3. One-Pot Process Ethylene glycol monomethyl ether + Sodium alkoxide + Substitution + Ring closure 0 °C to 80 °C Toluene, Ethanol Avoids intermediate isolation, improves yield

Impurity Profile and Purification

  • Impurities identified in the process include compounds labeled A, B, C, D, and E, arising from side reactions or incomplete conversions.
  • Impurity levels are typically controlled to below 15% for B and below 5% for C.
  • Purification methods include distillation under reduced pressure, crystallization, and chromatographic techniques.
  • The one-pot method reduces impurity formation by minimizing intermediate handling.

Comparative Analysis of Preparation Routes

Route Description Advantages Disadvantages Industrial Suitability
A-1 Sodium ethoxide base, intermediate I with X=H Moderate yield (~67-77%), manageable impurities Poor methyl halide selectivity Suitable with optimization
B-1 Sodium ethoxide base, intermediate I with X=Cl Improved yield (~58%), but more side reactions Complex impurity profile, purification challenges Less preferred industrially
C-1 Sodium alkoxide or carbonate base, intermediate I with X=O(CH2)2OCH3 Highest yield, fewer impurities, keto-cis favored Sensitive intermediate stability Preferred for large-scale production

Summary of Key Research Findings

  • The stepwise preparation involving alkali-promoted substitution followed by ammonium salt-induced cyclization significantly improves yield and reduces side reactions compared to direct cyclization methods.
  • The tautomeric form of the intermediate strongly influences the efficiency of ring closure; keto-cis is more reactive.
  • Sodium alkoxides (methoxide, ethoxide) are preferred bases for reaction selectivity and industrial feasibility.
  • One-pot synthesis methods offer operational simplicity, reduced waste, and better process reliability.
  • Control of reaction temperature, reagent molar ratios, and addition rates is critical for optimizing product quality.

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